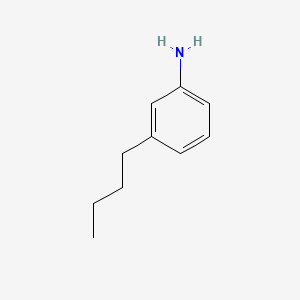

3-butylaniline

描述

Significance of Aniline (B41778) Derivatives in Chemical Science

Aniline, a primary aromatic amine with the formula C₆H₅NH₂, is a foundational molecule in chemical synthesis. wikipedia.orgbritannica.com Its derivatives are compounds where the phenyl group or the amino group has been modified, leading to a diverse class of chemicals with wide-ranging applications. wikipedia.org These compounds are pivotal as intermediates and building blocks in numerous sectors. geeksforgeeks.org In the pharmaceutical industry, the aniline scaffold is integral to the synthesis of various drugs, including analgesics like paracetamol and early antimalarials. wikipedia.orgmcgill.ca The reactivity of the aniline core, particularly its susceptibility to electrophilic aromatic substitution and diazotization, allows for the introduction of various functional groups, making it a versatile tool for medicinal chemists. wikipedia.orggeeksforgeeks.orgguidechem.com

Furthermore, aniline derivatives are fundamental to the dye and pigment industry; the first synthetic dye, mauveine, was derived from aniline, launching a new era in coloration. wikipedia.orgduanemorris.com Today, they are precursors to iconic dyes like indigo. guidechem.com In materials science, aniline derivatives are essential for producing polymers such as polyurethanes and epoxy resins. geeksforgeeks.org They are also used to manufacture rubber processing chemicals, where they function as antioxidants, and in agrochemicals for the creation of herbicides and pesticides. wikipedia.orggeeksforgeeks.org The ability to functionalize the aniline structure allows for the fine-tuning of chemical and physical properties, making its derivatives indispensable in modern chemical science. uantwerpen.be

Historical Perspectives on Butylaniline Compounds in Research

The history of butylaniline compounds is intrinsically linked to the broader history of aniline itself. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. wikipedia.orgbritannica.com Over the next two decades, other chemists isolated the same compound from different sources, giving it various names like Crystallin, kyanol, and benzidam. wikipedia.org It was not until 1843 that August Wilhelm von Hofmann demonstrated that these were all the same substance, which came to be known as aniline. wikipedia.orgmcgill.ca

The major breakthrough that propelled aniline and its derivatives to industrial importance was the 1856 discovery of the synthetic dye mauveine by Hofmann's student, William Henry Perkin. wikipedia.orgduanemorris.com This discovery sparked the synthetic dye industry and created massive demand for aniline, which was initially sourced from coal tar. mcgill.caduanemorris.com The success of mauveine led to an explosion of research into other aniline-based dyes. duanemorris.com This intensive investigation into the chemistry of aniline naturally led to the exploration of its derivatives, including those with alkyl groups attached to the benzene (B151609) ring. While specific historical milestones for the initial synthesis of butylaniline isomers are not as prominently documented as the discovery of aniline itself, their development is a logical extension of the systematic study of aniline chemistry that began in the mid-19th century. The synthesis of alkylated anilines, such as butylanilines, would have been an early objective in understanding how substituents affect the properties of the parent molecule for applications in dyes, and later, in pharmaceuticals and materials.

Scope and Research Objectives for 3-Butylaniline Investigation

The primary objective for investigating this compound is to utilize it as a versatile chemical intermediate for the synthesis of more complex, high-value molecules. The position of the n-butyl group at the meta-position of the aniline ring influences the molecule's electronic properties and steric profile, which can be strategically exploited in organic synthesis.

Key research objectives include:

Synthesis of Novel Pharmaceuticals: Exploring this compound as a starting material for creating new drug candidates. The butoxybenzylidene-butylaniline scaffold has been studied in the context of liquid crystals, indicating the potential for butylaniline derivatives in advanced materials and potentially in drug delivery systems. researchgate.net The functionalization of anilines is a core activity in medicinal chemistry to develop compounds with specific biological activities. acs.orgnih.gov

Development of Advanced Polymers and Materials: Investigating the incorporation of this compound into polymer chains to modify properties such as solubility, thermal stability, and conductivity. Functionalized anilines are crucial monomers for creating specialized polymers. researchgate.net

Agrochemical Innovation: Using this compound as a building block for new classes of pesticides and herbicides, aiming to improve efficacy and environmental profiles.

Elucidation of Structure-Property Relationships: Studying how the specific placement of the butyl group at the meta position affects the chemical reactivity, physical properties, and biological activity of resulting compounds compared to other isomers like 4-butylaniline (B89568). The study of isomers is critical as different arrangements of atoms can lead to vastly different properties in fields like pharmacology. solubilityofthings.combiopharmaservices.comnih.gov

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for simple alkylated anilines like this compound is primarily focused on their synthesis and their use as building blocks rather than on their direct application. Various synthetic methods for producing butylaniline isomers have been developed, often involving the reaction of aniline with butanol under catalytic conditions or through multi-step sequences. google.comgoogle.com For instance, research into the synthesis of p-n-butylaniline involves condensation reactions between aniline and butanol. google.com Another study reports on an improved process for creating a key intermediate, 3-benzyloxy-4-n-butylaniline hydrochloride, for an anticoccidial drug. researchgate.net

Despite its utility as an intermediate, there are notable gaps in the research pertaining specifically to this compound:

Limited Direct Applications: Compared to aniline itself or more complex derivatives, there is a scarcity of studies focusing on the direct biological or material applications of this compound. Its role is almost exclusively as a precursor.

Advanced Functionalization Studies: While general methods for aniline functionalization are well-established, studies specifically detailing novel and selective C-H activation or functionalization at positions on the this compound ring are not widespread. uantwerpen.benih.gov Most advanced research tends to focus on the parent aniline molecule or more complex derivatives.

Comparative Isomer Studies: There is a lack of comprehensive research directly comparing the chemical, physical, and biological properties of this compound with its other isomers (e.g., 2-butylaniline, 4-butylaniline, and N-butylaniline) in a systematic manner. Such studies are crucial for understanding structure-activity relationships.

Green Synthesis Routes: While synthesis methods exist, there is ongoing room for the development of more environmentally friendly, efficient, and scalable catalytic processes for the selective production of this compound. google.comresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of 3-n-Butylaniline

This table summarizes key physical and chemical identifiers and properties for 3-n-butylaniline.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Synonym | 3-Butylbenzenamine | cymitquimica.com |

| CAS Number | 5369-17-5 | |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.24 g/mol | |

| Physical Form | Liquid | |

| Solubility | Limited solubility in water; soluble in organic solvents | cymitquimica.com |

| InChI Key | WMIQWIJPGVVMII-UHFFFAOYSA-N |

Table 2: General Spectroscopic Data for Alkylated Anilines

| Technique | Expected Features | Source |

|---|---|---|

| ¹H NMR | - Aromatic protons (Ar-H) signals in the ~6.5-7.5 ppm region.

| researchgate.net |

| ¹³C NMR | - Aromatic carbon signals in the ~110-150 ppm region.

| researchgate.netrsc.org |

| IR Spectroscopy | - Two N-H stretching bands for the primary amine group (-NH₂) in the 3300-3500 cm⁻¹ region.

| rsc.org |

| Mass Spectrometry | - A molecular ion peak (M⁺) that is an odd number, consistent with the Nitrogen Rule for a compound with one nitrogen atom. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIQWIJPGVVMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201941 | |

| Record name | m-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-17-5 | |

| Record name | 3-Butylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-Butylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87P8ZH7TSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Butylaniline and Analogues

Catalytic Approaches to Regioselective Butylation of Aniline (B41778) Systems

Direct C-alkylation of aniline is often complicated by competing N-alkylation and the formation of multiple regioisomers (ortho-, meta-, para-). google.comias.ac.in The selection of the catalyst and reaction conditions is paramount in directing the alkylation to the desired position on the aromatic ring. researchgate.net

Metal-Catalyzed Alkylation Reactions

Transition metal catalysis offers powerful tools for C-N and C-C bond formation, enabling the synthesis of alkylated anilines under various conditions. derpharmachemica.comresearchgate.net While many systems favor N-alkylation, specific catalysts have been developed to promote regioselective C-alkylation. ua.es

Nickel-catalyzed reactions have shown promise for the ortho-C-H alkylation of anilines using a pyrimidinyl directing group. mdpi.com This approach involves the coupling of functionalized primary and secondary alkyl bromides with anilines in a highly chemo- and regioselective manner. mdpi.com After the alkylation, the directing group can be removed to yield the ortho-alkylated aniline. mdpi.com

Palladium-catalyzed methods are also widely used, though often for N-alkylation or C-H activation at other positions. researchgate.netacs.org For instance, N-H carbazoles can be formed from 2-chloroanilines and aryl bromides through consecutive palladium-catalyzed amination and C-H activation. acs.org

Manganese-based catalysts, which are inexpensive and earth-abundant, have been effectively used for the N-alkylation of anilines with alcohols. beilstein-journals.org By carefully selecting ligands and reaction conditions, such as temperature, the selectivity between N- and C-alkylation can be influenced. beilstein-journals.org For example, a manganese pincer complex has been used for the selective N-methylation of primary anilines at 100 °C. beilstein-journals.org

The table below summarizes findings for metal-catalyzed alkylation of aniline derivatives, highlighting the diversity of approaches.

Table 1: Examples of Metal-Catalyzed Aniline Alkylation

| Catalyst System | Reactants | Product Type | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| NiCl₂(PCy₃)₂ / Dt-BEDA | N-pyrimidylanilines, Alkyl bromides | ortho-Alkylated anilines | Ligand-promoted formation of a six-membered metallacycle intermediate achieves high regioselectivity. | mdpi.com |

| Cp*Co(III) / AgSbF₆ | Imines, Dioxazolone | Quinazolines (via amidation) | Cobalt-catalyzed tandem direct C-H amidation followed by intramolecular cyclization. | mdpi.com |

| Mn(CO)₅Br / Ligand | Anilines, Alcohols | N-Alkylated anilines | Ligand screening showed L1 and L2 were effective for N-alkylation at 140 °C in toluene. | beilstein-journals.org |

Acid-Catalyzed Alkylation Mechanisms

Acid-catalyzed alkylation, primarily the Friedel-Crafts reaction, is a classical method for introducing alkyl groups onto aromatic rings. google.com However, the direct alkylation of aniline under traditional Friedel-Crafts conditions (e.g., using an alkyl halide and a Lewis acid like AlCl₃) is problematic. The strongly basic amino group complexes with the Lewis acid catalyst, which deactivates the aromatic ring towards electrophilic substitution. google.comdoubtnut.com

To overcome this limitation, alternative strategies have been developed. One approach involves using a large excess of the catalyst to ensure some remains available to activate the alkylating agent. google.com Another is the use of solid acid catalysts, such as zeolites or heteropolyacids supported on clays, which can offer improved selectivity and easier separation. ias.ac.inresearchgate.netcapes.gov.br

The mechanism for acid-catalyzed C-alkylation involves the generation of a carbocation from an alkylating agent (like an alkene or an alcohol). youtube.com This electrophile then attacks the electron-rich aniline ring. The amino group is a strong ortho-, para-director, meaning substitution preferentially occurs at these positions. Achieving meta-butylation is therefore challenging and typically requires indirect methods or specialized catalytic systems.

Studies using solid acid catalysts like dodecatungstophosphoric acid on K10 clay (DTP/K10) have shown exclusive C-alkylation of aniline with agents like tert-butanol (B103910) and methyl tert-butyl ether (MTBE). researchgate.netcapes.gov.br The regioselectivity is highly dependent on temperature; for instance, with MTBE at 175 °C, a 53% selectivity for 2-tert-butylaniline (B1265841) was achieved. ias.ac.incapes.gov.br A system combining a Lewis acid (Ca(II)) and hexafluoroisopropanol (HFIP) as a solvent has been shown to selectively promote ortho-C-alkylation of anilines with alkenes. acs.orgresearchgate.net

Table 2: Acid-Catalyzed Alkylation of Aniline

| Catalyst / Promoter | Alkylating Agent | Major Product(s) | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| DTP/K10 Clay | tert-Butanol | Mono-alkylated (C-alkylation only) | At 150 °C, only mono-alkylated products were formed with equal isomer distribution. | researchgate.netcapes.gov.br |

| DTP/K10 Clay | MTBE | Mono-alkylated (C-alkylation only) | At 175 °C, yield of mono-alkylated products was >84% with 53% selectivity to the ortho-isomer. | ias.ac.incapes.gov.br |

| Ca(NTf₂)₂ / HFIP | Styrene Derivatives, Alkenes | ortho-Alkylated anilines | The promoter system enables hydroarylation with high regioselectivity for the ortho position. | acs.orgresearchgate.net |

Novel Functionalization and Derivatization Strategies

Beyond direct alkylation, indirect methods involving molecular rearrangements or the functionalization of pre-existing molecules provide alternative pathways to substituted anilines like 3-butylaniline.

Smiles Rearrangement as a Synthetic Route to Anilines

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be used to convert phenols into anilines. derpharmachemica.comresearchgate.net This base-catalyzed rearrangement proceeds via a Meisenheimer complex and offers a valuable route for C-O to C-N bond transformation. researchgate.net The strategy has been successfully employed to prepare various N-substituted anilines, which are versatile intermediates for further synthetic transformations. derpharmachemica.comresearchgate.net

The general procedure involves the reaction of a phenol (B47542) with a compound containing an amine and a suitable leaving group, often activated by an adjacent electron-withdrawing group. For example, reacting a phenol with 2-chloro-N-t-butyl acetamide (B32628) in the presence of a base like potassium carbonate can lead to the formation of an N-tert-butylaniline derivative after rearrangement. derpharmachemica.com This methodology has been applied to synthesize N-cyclopropyl anilines, which are precursors for quinoline (B57606) antibiotics. derpharmachemica.comresearchgate.net The use of solid-supported reagents, such as Amberlite IR-400 resin, has also been explored to facilitate the reaction under green conditions. vixra.org

Hydrodechlorination Technology in this compound Synthesis

Catalytic hydrodechlorination is a chemical process that involves the removal of a chlorine atom from a molecule and its replacement with a hydrogen atom, typically using a catalyst and a hydrogen source. This technology can be applied to the synthesis of specific aniline isomers that may be difficult to obtain directly.

For example, one could synthesize 3-butyl-chloroaniline through a regioselective method and then use hydrodechlorination to obtain the final this compound. Another approach involves the photochemical conversion of chloroanilines. The irradiation of 4-chloroaniline (B138754) in the presence of an alkene and NaBH₄ can yield 4-alkylanilines directly. researchgate.net This reaction is believed to proceed via a phenyl cation intermediate. researchgate.net

In the context of producing specialty anilines, reductive dehalogenation of dichlorinated nitroaromatics is a relevant industrial process. For instance, 3,4-dichloroaniline (B118046) is prepared via the hydrogenation of 3,4-dichloronitrobenzene. google.com Controlling the process to prevent dehalogenation is crucial, and various inhibitors like piperazine (B1678402) or alkylamines are used. google.com Conversely, by adapting these catalytic hydrogenation conditions, one could promote the removal of a chlorine atom from a chloro-butylaniline precursor to arrive at this compound. Studies on anaerobic microorganisms have also shown the ability to reductively dechlorinate dichloroanilines to monochloroanilines, demonstrating a biological route for this transformation. asm.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of anilines aims to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. researchgate.netnih.gov The 12 principles of green chemistry, articulated by Anastas and Warner, provide a framework for designing more sustainable chemical processes. nih.govacs.org

Key green approaches relevant to this compound synthesis include:

Catalysis: The use of catalysts, especially heterogeneous or recyclable ones, is a cornerstone of green chemistry (Principle #9). nih.govacs.org As detailed in section 2.1, metal-based and solid acid catalysts can replace corrosive and stoichiometric reagents like AlCl₃, reducing waste and improving safety. capes.gov.brijtsrd.com Catalytic processes often allow for milder reaction conditions, saving energy. beilstein-journals.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (Principle #2). nih.govacs.org Rearrangement reactions, like the Smiles rearrangement, are inherently atom-economical. derpharmachemica.com Direct C-H activation/alkylation is also highly atom-economical as it avoids the need for pre-functionalized substrates.

Safer Solvents and Auxiliaries: Green syntheses aim to eliminate or replace hazardous solvents with benign alternatives like water, or to conduct reactions under solvent-free conditions (Principle #5). nih.govacs.org For example, some Diels-Alder reactions can be performed in water instead of toxic benzene (B151609). The use of solvent-free, one-pot, and multicomponent procedures aligns with waste prevention and the reduction of derivative steps. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible minimizes energy requirements (Principle #6). nih.govacs.org The development of highly active catalysts can enable reactions to proceed under milder conditions, such as lower temperatures. beilstein-journals.org Microwave-assisted and mechanochemical methods are also being explored to improve energy efficiency. nih.gov

Renewable Feedstocks: Using renewable starting materials instead of depleting fossil fuels is a long-term goal (Principle #7). acs.org While not yet common for aniline synthesis, research into deriving chemical feedstocks from biomass, such as lignin, is an active area. escholarship.org

An example of a greener approach in a related synthesis is the preparation of acetanilide (B955) from aniline using a magnesium sulphate-glacial acetic acid system, which avoids the use of toxic acetic anhydride. ijtsrd.com Similarly, a catalytic method for synthesizing p-n-butylaniline uses an acid-modified graphitic carbon nitride catalyst, which is described as non-toxic, non-corrosive, and environmentally friendly. google.comlookchem.com

One-Pot Reaction Sequences for Arylamine Synthesis

Tandem catalysis, where a single catalyst facilitates multiple, distinct transformations in a sequence, offers a particularly elegant approach to one-pot synthesis. acs.orgfigshare.com For example, copper N-heterocyclic carbene complexes have been shown to catalyze both the aerobic oxidation of benzylic alcohols to aldehydes and the subsequent reduction of imines (formed with anilines) to secondary amines in a one-pot tandem process. organic-chemistry.org Similarly, the reductive amination of aldehydes with anilines can be achieved efficiently using a [RuCl2(p-cymene)]2/Ph2SiH2 catalytic system, which is highly chemoselective. organic-chemistry.org Another powerful tandem strategy involves the reduction of nitrobenzenes followed by N-alkylation, which can be catalyzed by ruthenium-triphos complexes, to produce N-alkylanilines in a single vessel. organic-chemistry.org

Multi-component reactions (MCRs) represent another powerful class of one-pot synthesis, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. A metal- and additive-free three-component reaction has been developed for the synthesis of meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and various primary or secondary amines. rsc.org This method provides access to anilines with uncommon substitution patterns, which are typically challenging to synthesize via classical methods. rsc.org In another approach, polysubstituted 2,6-dicyanoanilines have been synthesized through a tandem cyclocondensation MCR involving an aromatic aldehyde, acetophenone, and malononitrile. chemmethod.com This reaction proceeds efficiently in water at room temperature using a magnetic nano-phase-transfer catalyst (Fe3O4@SiO2@Pr-HMTA), highlighting the green potential of such methods. chemmethod.com

Sequential one-pot reactions involve the controlled, stepwise addition of reagents or catalysts to drive a series of transformations. A notable example is the synthesis of arylamine boronate esters from aryl halides. researchgate.net This is accomplished through an initial iridium-catalyzed C-H borylation at the least hindered position of the aryl halide, followed by a subsequent palladium-catalyzed C-N coupling at the halide position without isolating the intermediate arylboronic ester. researchgate.net Another innovative one-pot procedure allows for the conversion of alkenes into amines. unl.edu This method involves the ozonolysis of an alkene to generate an intermediate hydroperoxyacetal, which is then reduced to an aldehyde by sodium triacetoxyborohydride; this aldehyde subsequently undergoes reductive amination in the same pot to yield the final amine product. unl.edu

These advanced one-pot methodologies provide versatile and efficient pathways to a wide array of substituted arylamines, including complex analogues structurally related to this compound.

Table 1: Examples of One-Pot Syntheses of Substituted Arylamines This table is interactive. Click on the headers to sort the data.

| Starting Materials | Catalyst / Reagent | One-Pot Strategy | Product Type | Yield (%) | Reference |

| Benzaldehyde, Malononitrile, Acetophenone | Fe3O4@SiO2@Pr-HMTA | Multi-component Reaction | Polysubstituted dicyanoaniline | 94 | chemmethod.com |

| 4-Chlorobenzaldehyde, Malononitrile, Acetophenone | Fe3O4@SiO2@Pr-HMTA | Multi-component Reaction | Polysubstituted dicyanoaniline | 92 | chemmethod.com |

| Benzylideneacetone, N-phenacylpyridinium salt, Benzylamine | None | Multi-component Reaction | meta-Substituted aniline | 78 | rsc.org |

| Benzylideneacetone, N-phenacylpyridinium salt, Ethanolamine | None | Multi-component Reaction | meta-Substituted aniline | 85 | rsc.org |

| 1-Bromo-3,5-dimethylbenzene, Aniline | [Ir(cod)OMe]2, dtbbp / Pd(OAc)2, RuPhos | Sequential Borylation/Amination | Arylamine Boronate Ester | 70 | researchgate.net |

| 1-Bromo-4-fluorobenzene, 4-Fluoroaniline | [Ir(cod)OMe]2, dtbbp / Pd(OAc)2, RuPhos | Sequential Borylation/Amination | Arylamine Boronate Ester | 75 | researchgate.net |

| Nitrobenzene, Benzoic acid | Ni/photoredox catalyst | Reductive Cross-Coupling | N,N-dialkyl aniline | 91 | rsc.org |

| 4-Chloronitrobenzene, Phenylacetic acid | Ni/photoredox catalyst | Reductive Cross-Coupling | N,N-dialkyl aniline | 85 | rsc.org |

| 5-Hexen-1-ol | O3 then NaBH(OAc)3, Aniline | Sequential Ozonolysis/Reductive Amination | N-[4-(Benzyloxy)butyl]aniline | 69 | unl.edu |

| Benzyl (B1604629) alcohol, Aniline | Copper N-heterocyclic carbene | Tandem Oxidation/Reductive Amination | N-Benzylaniline | - | organic-chemistry.org |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 Butylaniline Scaffolds

Mechanistic Investigations of Electrophilic Aromatic Substitution on 3-Butylaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives, including this compound. cymitquimica.comwikipedia.org The reaction proceeds through a two-step mechanism. masterorganicchemistry.com Initially, the electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E+). This rate-determining step disrupts the ring's aromaticity and forms a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.comlumenlearning.com This intermediate is stabilized by resonance. byjus.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

The substituents on the benzene ring significantly influence the rate and regioselectivity of EAS reactions. The amino group (-NH₂) in this compound is a powerful activating group, meaning it increases the reaction rate compared to unsubstituted benzene. wikipedia.org It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate. wikipedia.org This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, the amino group is an ortho, para-director.

Conversely, the butyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the directing effects of the amino and butyl groups must be considered. The powerful ortho, para-directing effect of the amino group dominates, meaning electrophiles will preferentially substitute at positions 2, 4, and 6.

Common electrophilic aromatic substitution reactions include:

Nitration: Involves the reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. The electrophile is the nitronium ion (NO₂⁺). byjus.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) typically requires a Lewis acid catalyst like iron(III) bromide or iron(III) chloride to generate a more potent electrophile. lumenlearning.combyjus.com

Sulfonation: The reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. The electrophile is sulfur trioxide (SO₃). byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

The general mechanism for these reactions follows the two-step process of electrophilic attack and subsequent deprotonation to restore aromaticity. wikipedia.orgbyjus.com

Nucleophilic Reactions Involving the Amine Functionality

The amino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. cymitquimica.com This allows it to participate in a variety of nucleophilic reactions.

One of the most common reactions is with aldehydes and ketones to form imines. This reaction is a nucleophilic addition-elimination process. libretexts.org The reaction begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. libretexts.org A proton transfer then occurs to form a neutral intermediate called a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration (elimination of a water molecule) leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org

Amines like this compound can also react with acid halides and anhydrides in nucleophilic acyl substitution reactions to form amides. In these reactions, the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl halide or anhydride. This is followed by the departure of the leaving group (a halide or carboxylate ion).

Furthermore, the basicity of the amino group allows it to react with acids in acid-base reactions to form ammonium (B1175870) salts. noaa.govnih.gov

Oxidation and Reduction Pathways of the Butylaniline Moiety

The this compound molecule can undergo both oxidation and reduction reactions, targeting either the aromatic ring or the substituent groups.

Oxidation: The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. openaccessjournals.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can oxidize the amino group. openaccessjournals.comsmolecule.com This can result in the formation of compounds like nitroso derivatives, quinones, or even lead to the polymerization of the aniline (B41778). openaccessjournals.comsmolecule.com For instance, the oxidation of aniline with potassium permanganate in an acidic medium can produce nitrobenzene. openaccessjournals.com The oxidation state of the carbon atom attached to the nitrogen increases during this process. libretexts.org

Reduction: The aromatic ring of this compound can be reduced under certain conditions. The Birch reduction, for example, uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol to reduce the aromatic ring to a non-conjugated diene.

More commonly, reduction reactions target other functional groups that might be introduced onto the this compound scaffold. For example, if a nitro group were introduced via electrophilic aromatic substitution, it could be readily reduced to an amino group using reagents like tin or iron in hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium or platinum.

Role of Steric Hindrance in Modulating Reactivity and Selectivity

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, plays a crucial role in the reactivity of substituted anilines. vulcanchem.comsmolecule.comcymitquimica.com In this compound, the butyl group, particularly if it were a bulkier isomer like a tert-butyl group, can influence the accessibility of adjacent positions on the aromatic ring to incoming electrophiles.

For electrophilic aromatic substitution, the presence of the butyl group at the 3-position can sterically hinder attack at the 2- and 4-positions. While the amino group strongly directs to these positions, significant steric bulk from the alkyl group could favor substitution at the less hindered 6-position (para to the amino group). The degree of this influence depends on the size of both the electrophile and the alkyl group.

Polymerization Mechanisms Involving Aniline Derivatives

Aniline and its derivatives can undergo polymerization to form polyaniline (PANI), a conducting polymer with various applications. researchgate.net The polymerization can be achieved through either chemical or electrochemical oxidation. researchgate.netcas.cz

The chemical oxidative polymerization of aniline typically involves an oxidant, such as ammonium persulfate (APS), in an acidic medium. researchgate.netacs.org The reaction is understood to proceed through a radical-dominant mechanism involving three main stages: initiation, propagation, and termination. researchgate.net The process is often autocatalytic, meaning the PANI product catalyzes the further oxidation of the aniline monomer. iranarze.ir

The mechanism involves the formation of aniline radical cations as intermediates. iranarze.ir These radical cations can then couple to form dimers, which are further oxidized and couple with other radical cations to propagate the polymer chain. The structure of the resulting polymer can exist in different oxidation states, such as leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized). researchgate.net The emeraldine form is the most stable and conductive. researchgate.net

Substituents on the aniline ring can influence the polymerization process. Electron-donating groups, like the butyl group in this compound, can increase the rate of polymerization by making the monomer more susceptible to oxidation. iranarze.ir The position of the substituent also matters, as polymerization typically occurs through coupling at the para-position of the aniline monomer. cas.cz Polymerization of aniline derivatives can also be achieved using other reagents, such as sulfur monochloride (S₂Cl₂), leading to polymers with different backbone structures, for instance, containing nitrogen-sulfur bonds. acs.org

Advanced Spectroscopic Characterization of 3 Butylaniline and Its Adducts

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural Analysis

The vibrational spectrum of 3-butylaniline can be interpreted by assigning observed bands to specific molecular motions. The presence of the butyl group introduces conformational complexity, as rotation around the C-C single bonds can lead to different spatial arrangements (conformational isomers or conformers). These different conformers can sometimes be distinguished by unique peaks in the vibrational spectra, particularly in the low-frequency region. thermofisher.comnih.gov

Key vibrational modes for this compound include:

N-H Vibrations: The aniline (B41778) -NH₂ group gives rise to characteristic stretching vibrations. Typically, two bands are observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H bending (scissoring) vibration usually appears around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). libretexts.org

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are found at lower wavenumbers (690-900 cm⁻¹) and are characteristic of the substitution pattern on the benzene ring. For a meta-substituted (1,3-substituted) ring, characteristic bands are expected.

C-N Stretching: The aromatic C-N stretching vibration is typically found in the 1250-1380 cm⁻¹ range.

While specific experimental studies detailing the conformational isomers of this compound are not widely available, it is understood that the flexibility of the n-butyl chain allows for multiple conformers. These could potentially be resolved and quantified using jet-cooled Raman spectroscopy combined with quantum-chemical predictions. nih.gov

Table 1: Predicted FTIR and FT-Raman Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3430 | Medium | Weak | N-H asymmetric stretching |

| ~3350 | Medium | Weak | N-H symmetric stretching |

| 3000-3100 | Medium | Strong | Aromatic C-H stretching |

| 2850-2960 | Strong | Strong | Aliphatic C-H stretching (butyl group) |

| ~1620 | Strong | Medium | N-H bending (scissoring) |

| 1580-1600 | Strong | Strong | Aromatic C=C stretching |

| 1450-1490 | Strong | Medium | Aromatic C=C stretching / CH₂ scissoring |

| 1250-1380 | Strong | Medium | Aromatic C-N stretching |

The amine (-NH₂) group of this compound can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor. In the pure liquid or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N type are expected. These interactions can be readily observed using vibrational spectroscopy. mdpi.commdpi.com

The formation of hydrogen bonds typically causes the N-H stretching bands to broaden and shift to lower frequencies (a red shift) compared to the un-bonded state (e.g., in a very dilute solution in a non-polar solvent). The magnitude of this shift can provide an indication of the average strength of the hydrogen bonding interactions. mdpi.com In adducts where this compound interacts with a strong hydrogen bond acceptor, this effect would be even more pronounced. Far-infrared spectroscopy can also be used to directly observe the low-frequency intermolecular vibrations of the hydrogen bond itself. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.com

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the amine protons, and the protons of the butyl chain. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. oregonstate.edu

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-4.5 ppm. The exact position and broadness can vary with solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

Aromatic Protons: The three aromatic protons on the meta-substituted ring will appear in the region of approximately 6.5-7.2 ppm. ucl.ac.uk Due to their different positions relative to the electron-donating -NH₂ group and the electron-donating -C₄H₉ group, they will have slightly different chemical shifts and will likely appear as complex, overlapping multiplets.

Butyl Chain Protons: The protons of the n-butyl group will show characteristic signals in the aliphatic region (0.9-2.6 ppm).

The -CH₃ protons will appear as a triplet around 0.9 ppm.

The -CH₂- protons adjacent to the methyl group will be a sextet around 1.4 ppm.

The -CH₂- protons further down the chain will be a quintet/multiplet around 1.6 ppm.

The benzylic -CH₂- protons, being attached directly to the aromatic ring, will be the most deshielded of the alkyl protons, appearing as a triplet around 2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 7.2 | Multiplet |

| Amine NH₂ | 3.5 - 4.5 | Broad Singlet |

| Benzylic -CH₂- | ~2.5 | Triplet (t) |

| -CH₂-CH₂-Ar | ~1.6 | Multiplet (m) |

| -CH₂-CH₃ | ~1.4 | Sextet (sxt) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.orgoregonstate.edu In proton-decoupled spectra, each carbon atom typically appears as a single line.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the nitrogen (C-NH₂) is highly shielded by the amino group and will appear around 147-149 ppm. The carbon bonded to the butyl group (C-butyl) will be found around 144 ppm. The other four aromatic carbons will resonate in the typical aromatic region of 112-130 ppm. ucl.ac.uklibretexts.org

Butyl Chain Carbons: Four signals are expected for the butyl group carbons. The benzylic carbon will be around 35 ppm, with the other carbons appearing further upfield between approximately 14 and 34 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 147 - 149 |

| C-butyl | ~144 |

| Aromatic CH | 112 - 130 |

| Benzylic -CH₂- | ~35 |

| -CH₂-CH₂-Ar | ~34 |

| -CH₂-CH₃ | ~22 |

While 1D NMR provides essential data, complex structures or ambiguous assignments necessitate the use of two-dimensional (2D) NMR techniques. numberanalytics.comslideshare.net These experiments reveal correlations between nuclei, allowing for unambiguous assignment of the entire molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. numberanalytics.com For this compound, COSY would show clear cross-peaks connecting the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups within the butyl chain, confirming their sequence.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). numberanalytics.comslideshare.net It would be used to definitively link each proton signal in the ¹H spectrum (e.g., the benzylic -CH₂- at ~2.5 ppm) to its corresponding carbon signal in the ¹³C spectrum (e.g., the benzylic carbon at ~35 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). numberanalytics.com It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the benzylic protons of the butyl group to the aromatic carbons C-2, C-3 (the ipso-carbon), and C-4 of the aniline ring, confirming the attachment point of the alkyl chain.

By combining these 2D NMR methods, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, solidifying its structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.ukmsu.edu When a molecule, such as this compound, absorbs this radiation, its outer electrons are promoted from a ground state to a higher energy excited state. shu.ac.ukmsu.edu The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores—functional groups containing valence electrons with low excitation energies. shu.ac.uktanta.edu.eg

In organic molecules like this compound, the absorption of UV and visible light is primarily associated with transitions of n (non-bonding) or π (pi) electrons to the π* (pi-antibonding) excited state. tanta.edu.eg These transitions typically occur in the 200-700 nm range, which is experimentally accessible. tanta.edu.eguomustansiriyah.edu.iq The aniline moiety in this compound, with its aromatic ring and the lone pair of electrons on the nitrogen atom, constitutes the primary chromophore.

The electronic transitions possible in this compound include:

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Aromatic systems exhibit strong absorptions due to these transitions.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital of the aromatic ring. These are generally of lower energy (longer wavelength) compared to π → π* transitions.

The solvent in which the spectrum is recorded can influence the absorption maxima. For instance, in π → π* transitions, an increase in solvent polarity often leads to a "red shift" (a shift to a longer wavelength) due to the stabilization of the more polar π* state. tanta.edu.eg Conversely, for n → π* transitions, increased solvent polarity can cause a "blue shift" (a shift to a shorter wavelength) because of the stabilization of the non-bonding electron pair. tanta.edu.eguomustansiriyah.edu.iq

Table 1: Typical Electronic Transitions in Aromatic Amines

| Transition Type | Description | Typical Wavelength Range (nm) |

|---|---|---|

| π → π* | Excitation of an electron from a bonding π orbital to an antibonding π* orbital. | 200 - 400 |

This table provides a generalized overview of electronic transitions relevant to aromatic amines like this compound.

Mass Spectrometry (GC-MS, MS-MS) for Molecular Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk In gas chromatography-mass spectrometry (GC-MS), the sample is first separated by gas chromatography and then introduced into the mass spectrometer for ionization and analysis. nih.gov

When a this compound molecule enters the mass spectrometer, it is bombarded with high-energy electrons, which can knock off an electron to form a positively charged molecular ion (M+•). chemguide.co.uk This molecular ion is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk The mass-to-charge ratio (m/z) of these fragments is measured, and a mass spectrum is generated, which is a plot of relative ion abundance against m/z. savemyexams.com

The fragmentation of the this compound molecular ion is guided by the stability of the resulting fragments. Common fragmentation pathways for alkyl anilines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage) is a common pathway. For this compound, this would involve the loss of a propyl radical (•CH2CH2CH3) to form a stable ion.

McLafferty Rearrangement: If the alkyl chain is long enough (which it is in this compound), a rearrangement can occur where a gamma-hydrogen is transferred to the aromatic ring or the nitrogen atom, followed by the elimination of a neutral alkene molecule (in this case, propene).

Loss of the alkyl chain: Cleavage of the bond between the butyl group and the aniline ring can occur, leading to the formation of an aniline radical cation or a butyl cation.

For a related compound, 3,5-di-tert-butylaniline, GC-MS data shows significant peaks at m/z values of 205 (molecular ion), 190, and 134. nih.gov The fragmentation of 4-tert-butylaniline (B146146) also provides insights, with a prominent molecular ion peak observed. nist.gov The fragmentation patterns of various organic compounds, including amines and aromatic compounds, are well-documented and provide a basis for interpreting the mass spectrum of this compound. libretexts.org The analysis of these fragmentation pathways is crucial for the structural elucidation of this compound and its adducts. nih.govraco.cat

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Potential Neutral Loss |

|---|---|---|

| 149 | [C10H15N]+• (Molecular Ion) | - |

| 134 | [M - CH3]+ | •CH3 |

| 106 | [M - C3H7]+ | •C3H7 (propyl radical) |

This table presents hypothetical major fragment ions for this compound based on common fragmentation patterns of related molecules.

X-ray Diffraction (XRD) and Positron Annihilation Lifetime Spectroscopy (PALS) for Solid-State Characterization

X-ray diffraction (XRD) is a primary technique for the identification of crystalline phases in solid materials. malvernpanalytical.com Every crystalline solid has a unique atomic arrangement, which results in a characteristic X-ray diffraction pattern, acting as a "fingerprint" for that specific phase. malvernpanalytical.comusp.org This pattern consists of a series of diffraction peaks at specific angles (2θ), and the positions and intensities of these peaks are used to identify the material by comparing the experimental pattern to reference databases. myscope.trainingfiveable.me

For aniline derivatives, XRD is instrumental in determining their crystal structures. For example, the crystal structure of N-salicylidene-4-tert-butylaniline has been determined using single-crystal X-ray diffraction. researchgate.net Similarly, the molecular and crystal structure of 4-methoxybenzylidene-4′-n-butylaniline (MBBA) was elucidated by XRD, revealing an orthorhombic crystal system with space group P21. tandfonline.com Such studies provide detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. tandfonline.com The identification of different crystalline phases, including polymorphs (different crystal structures of the same compound), is crucial as these can exhibit different physical properties. researchgate.net XRD can distinguish between various crystalline phases, including stable and metastable forms. researchgate.netaps.org

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that is highly sensitive to atomic-scale defects and free volume in materials. picoquant.comhzdr.de In crystalline solids, positrons can become trapped in vacancies or other defects, and their annihilation lifetime provides information about the size and concentration of these defects. hzdr.demdpi.com While XRD provides information on the long-range order of the crystal structure, PALS can probe the local electronic environment and imperfections within the lattice. hzdr.de PALS has been used to study aromatic molecules like aniline, providing insights into positron binding and annihilation characteristics. ucsd.edu

Table 3: Crystallographic Data for a Related Aniline Derivative (MBBA)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P21 |

| a (Å) | 14.908 |

| b (Å) | 8.391 |

| c (Å) | 18.411 |

Data obtained for 4-methoxybenzylidene-4′-n-butylaniline (MBBA) at -163°C. tandfonline.com

The phase transition behavior of materials can be significantly altered when they are confined in porous media. Studies on adducts of butylaniline, such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA), confined within mesoporous silica (B1680970) have shown that the phase transition temperatures decrease as the pore size decreases. mdpi.comresearchgate.net This effect is attributed to the interactions between the molecules and the pore walls, as well as the geometric constraints imposed by the confinement. mdpi.comresearchgate.net

Differential scanning calorimetry (DSC) is often used in conjunction with XRD to study these phase transitions. researchgate.netmdpi.com For MBBA confined in porous silica, DSC measurements have revealed that the transition temperatures from the crystalline to the nematic phase and from the nematic to the isotropic liquid phase shift to lower temperatures compared to the bulk material. mdpi.comresearchgate.net The magnitude of this shift is often linearly dependent on the inverse of the pore diameter. mdpi.comresearchgate.net

PALS can also be employed to study phase transitions in confined systems. The technique can detect changes in the free volume and defect structure that occur during a phase transition. nih.gov As a material undergoes a phase transition, the local environment of the positron annihilation sites changes, leading to a change in the measured positron lifetimes. This makes PALS a sensitive probe for investigating the dynamics of phase transitions in both bulk and confined materials. The confinement can affect the packing of the molecules, leading to changes in the free volume hole size and distribution, which can be quantified by PALS. mdpi.com For instance, studies on liquid crystals dispersed with nanoparticles have shown that confinement broadens the heat capacity peaks associated with phase transitions. nih.gov

Computational Chemistry and Quantum Mechanical Studies of 3 Butylaniline

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by finding the lowest energy state on the potential energy surface. For 3-butylaniline (C₁₀H₁₅N), a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's structure. researchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the this compound molecule until a minimum energy configuration is reached. This computational approach is crucial for obtaining accurate structural parameters, which are the foundation for all further property calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Specific values for this compound require a dedicated computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N | Value |

| C-C (Aromatic Ring) | Value | |

| C-C (Butyl Chain) | Value | |

| C-H (Aromatic) | Value | |

| C-H (Butyl Chain) | Value | |

| N-H | Value | |

| **Bond Angles (°) ** | C-N-C | Value |

| C-C-C (Aromatic Ring) | Value | |

| H-N-H | Value | |

| Dihedral Angles (°) | C-C-C-C (Butyl Chain) | Value |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and chemical properties. Computational methods allow for a detailed examination of how electrons are distributed and the nature of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, these orbitals would likely show the HOMO localized primarily on the electron-rich aniline (B41778) ring and the amino group, while the LUMO would be distributed over the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table shows the typical output for an FMO analysis. The values are essential for assessing electronic properties and reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

The distribution of electron density within a molecule can be quantified by assigning partial charges to each atom. Several methods exist for this, including Mulliken Population Analysis (MPA), Natural Population Analysis (NPA), and methods based on the Electrostatic Potential (ESP), such as CHELPG. These calculations help identify electrophilic and nucleophilic sites within the this compound molecule. The nitrogen atom and the aromatic carbons at the ortho and para positions relative to the amino group are expected to carry negative charges, indicating their nucleophilic character, while the hydrogen atoms of the amino group would be positively charged.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds). NBO analysis is particularly useful for studying charge transfer, hyperconjugation, and delocalization effects. In this compound, this analysis would quantify the delocalization of the nitrogen lone pair into the aromatic π-system and the hyperconjugative interactions between the butyl chain and the ring, providing insight into the molecule's stability.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational frequency calculations, based on the optimized geometry, predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the N-H stretch of the amino group or the C-H stretches of the butyl chain and aromatic ring. Comparing calculated frequencies with experimental spectra helps in assigning the observed bands to specific molecular motions.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These calculations predict the ¹H and ¹³C NMR spectra, providing theoretical chemical shift values for each unique atom in this compound. The predicted shifts are valuable for confirming the molecular structure and understanding how the electronic environment influences the magnetic shielding of each nucleus.

Table 3: Predicted Vibrational Frequencies and NMR Shifts for this compound (Illustrative) This table illustrates how computationally predicted spectroscopic data for this compound would be presented.

| Spectroscopic Parameter | Group/Atom | Predicted Value (cm⁻¹ or ppm) |

| Vibrational Frequencies | N-H Stretch | Value |

| Aromatic C-H Stretch | Value | |

| Aliphatic C-H Stretch | Value | |

| C-N Stretch | Value | |

| ¹H NMR Chemical Shifts | -NH₂ | Value |

| Aromatic-H (ortho) | Value | |

| Aromatic-H (meta) | Value | |

| Aromatic-H (para) | Value | |

| -CH₂- (butyl) | Value | |

| ¹³C NMR Chemical Shifts | C-NH₂ | Value |

| Aromatic-C | Value | |

| Butyl-C | Value |

Nonlinear Optical (NLO) Properties Calculations

Molecules with significant charge asymmetry and delocalized electrons can exhibit nonlinear optical (NLO) properties. These properties are of interest for applications in telecommunications and photonics. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). For this compound, the presence of the electron-donating amino group and the π-conjugated system suggests potential NLO activity. A finite-field approach within a DFT framework would be used to calculate these properties, providing a theoretical assessment of its potential as an NLO material.

Table 4: Predicted Nonlinear Optical Properties for this compound (Illustrative) This table shows the key parameters calculated in an NLO study. High hyperpolarizability values indicate significant NLO potential.

| NLO Property | Component | Predicted Value (a.u.) |

| Dipole Moment (μ) | Total | Value |

| Polarizability (α) | Average | Value |

| First Hyperpolarizability (β) | Total | Value |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. nih.govtandfonline.com An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its charge distribution. nih.gov

Methodology and Expected Insights for this compound:

To generate an MEP map for this compound, its geometry would first be optimized using a quantum chemical method, such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). echemcom.comnih.gov The electrostatic potential would then be calculated at each point on the molecule's surface.

The resulting map is color-coded to represent different potential values. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, the MEP map would be expected to show the following features:

Negative Potential: The highest electron density and most negative potential would likely be localized on the nitrogen atom of the amino group (-NH2) due to the presence of its lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack and protonation.

Positive Potential: The hydrogen atoms of the amino group would exhibit a positive potential, making them potential sites for hydrogen bonding. The hydrogen atoms on the aromatic ring and the butyl chain would also show varying degrees of positive potential.

By identifying the electrophilic and nucleophilic sites, the MEP map serves as a powerful predictor of how this compound will interact with other molecules, including its behavior in chemical reactions and its potential for forming intermolecular interactions like hydrogen bonds. sci-hub.se

Solvation Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational studies employ solvation models to simulate these effects and provide a more realistic description of a molecule's behavior in solution compared to gas-phase calculations.

Methodology and Expected Insights for this compound:

The most common methods for studying solvation effects are implicit (continuum) models and explicit models.

Implicit Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) and its variations like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), are widely used for their computational efficiency. worldscientific.commdpi.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. arxiv.org Calculations using these models can predict how the solvent affects various properties of this compound, including:

Geometrical Parameters: The bond lengths and angles of this compound may undergo slight changes in a polar solvent compared to the gas phase due to solute-solvent interactions.

Dipole Moment: The dipole moment of this compound is expected to increase in polar solvents as the solvent stabilizes the charge separation within the molecule.

Spectroscopic Properties: Solvation can cause shifts in the vibrational and electronic (UV-Vis) spectra, a phenomenon known as solvatochromism. nih.gov

Reactivity: The energy barriers and reaction rates of chemical processes involving this compound can be significantly altered by the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. For this compound in an aqueous solution, an explicit model would involve surrounding the this compound molecule with a number of water molecules to simulate the first solvation shell.

Studies on similar aniline derivatives have shown that properties like pKa values can be accurately calculated by combining gas-phase energy calculations with free energies of solvation computed using continuum models. worldscientific.comacs.org For this compound, such studies would provide valuable insights into its acidity/basicity and reactivity in different solvent environments.

Applications of 3 Butylaniline and Its Derivatives in Advanced Materials and Systems

Design and Synthesis of Novel Polymeric Materials

Aniline (B41778) derivatives are fundamental monomers for producing polyaniline (PANI), one of the most studied conductive polymers due to its unique electrical properties, environmental stability, and ease of synthesis. researchgate.netsci-hub.se The incorporation of substituents onto the aniline ring, such as a butyl group, allows for the modification of the resulting polymer's properties, enhancing solubility and processability, which are often limitations for the parent PANI. escholarship.orgnih.gov

A significant area of research involves the synthesis of chiral, or optically active, conductive polymers. Chirality can be induced in polyaniline-based systems by polymerizing a chiral monomer or by using a chiral acid dopant during the polymerization of an achiral monomer. nih.gov An enantioselective polymerization process has been developed to produce optically active nanofibers of poly[2-(sec-butyl)aniline] (PSBA), a derivative of butylaniline. escholarship.orgnih.govacs.org

In this process, the racemic monomer (±)-2-sec-butylaniline is polymerized via chemical oxidation in the presence of a chiral dopant, such as (+)- or (−)-camphor sulfonic acid (HCSA). nih.gov The resulting polymers, PSBA/(+)HCSA and PSBA/(−)HCSA, exhibit mirror-imaged circular dichroism spectra, confirming they are optically active enantiomers. nih.govacs.org This enantioselective synthesis produces uniform nanofibers with controlled helical structures. nih.gov The method involves dissolving the monomer and an initiator in an aqueous solution of the chiral acid at low temperatures, followed by the addition of an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) (APS). nih.govacs.org

| Entry | Monomer | Chiral Dopant | [HCSA] (M) | [APS]/[2-SBA] Ratio | Temperature (°C) | Resulting Morphology |

|---|---|---|---|---|---|---|

| 1 | (±)-2-sec-butylaniline | (+)-HCSA | 1.5 | 0.25 | 0 | Nanofibers (avg. diameter 55 nm) |

| 2 | (±)-2-sec-butylaniline | (−)-HCSA | 1.5 | 0.25 | 0 | Nanofibers (mirror image chirality) |

| 3 | (±)-2-sec-butylaniline | HCSA | 1.0 | 0.25 | 0 | Dispersed Nanofibers |

| 4 | (±)-2-sec-butylaniline | HCSA | 2.0 | 0.25 | 0 | No polymer precipitate (oligomers formed) |

The introduction of a butyl group onto the aniline ring significantly influences the final properties of the polymer. The steric bulk of the substituent plays a crucial role. researchgate.net For instance, the 2-sec-butyl group in poly[2-(sec-butyl)aniline] is considered bulky, which causes a reduction in the polymer's basicity due to torsional strain in the polymer backbone. escholarship.orgacs.org This reduced basicity affects how the polymer interacts with solvents and dopants. escholarship.orgacs.org

Furthermore, the butyl group enhances the solubility of the polymer in common organic solvents compared to the often-insoluble parent polyaniline. escholarship.org This improved solubility is critical for processing and fabricating polymer films for applications such as chemical sensors. researchgate.net The steric and electronic effects of the substituent can also alter the surface morphology of the polymer, with studies showing a change from heterogeneous hierarchical structures to spherical structures depending on the specific substituent on the aniline monomer. researchgate.net In some triphenylamine-based polymers, the incorporation of a tert-butyl group has been shown to increase solubility and provide greater stability to the polymer in its oxidized state. ntu.edu.tw

Liquid Crystalline Systems and Phase Behavior Modification

Derivatives of butylaniline are integral components in the field of liquid crystals (LCs). One of the most classic and widely studied calamitic (rod-shaped) liquid crystals is N-(4-methoxybenzylidene)-4'-butylaniline (MBBA). mdpi.comcbpbu.ac.in MBBA is known for exhibiting a nematic phase at room temperature, a state where molecules have long-range orientational order but no long-range positional order. cbpbu.ac.in

The molecular structure of MBBA, featuring a butyl group at one end, contributes to the anisotropic shape necessary for liquid crystalline behavior. cbpbu.ac.in This compound is frequently used as a component in binary liquid crystal mixtures to modify phase behavior. mdpi.com For example, it has been studied in mixtures with other nematic compounds like 4-pentyl-4'-cyanobiphenyl (5CB) and in nanocolloids with BaTiO3 nanoparticles. mdpi.comresearchgate.net The addition of nanoparticles to MBBA can significantly influence the pretransitional effects and shift the phase transition temperatures, such as the isotropic-nematic (I-N) and nematic-solid (N-S) transitions. mdpi.com Theoretical studies have also modeled the interaction between MBBA and carbon nanotubes, where the liquid crystal molecules form an ordered layer on the nanotube surface due to π-π stacking interactions. anjs.edu.iq

| Material | Concentration of BaTiO3 (mass fraction, x%) | Isotropic-Nematic Transition (TI-N) K | Nematic-Solid Transition (TN-S) K |

|---|---|---|---|

| Pure MBBA | 0 | 317.5 | 295.3 |

| MBBA + BaTiO3 | 0.05 | 317.6 | 294.9 |

| MBBA + BaTiO3 | 0.1 | 317.7 | 294.5 |

| MBBA + BaTiO3 | 0.2 | 317.9 | 294.0 |

Precursors in Organic Optoelectronic Device Development

Butylaniline derivatives are valuable precursors in the synthesis of materials for organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. google.comacs.org These devices rely on organic materials that can efficiently transport charge carriers (holes and electrons). acs.orgntu.edu.tw

Aromatic polyamides and polyimides containing triphenylamine (B166846) (TPA) units are known for their excellent thermal stability and hole-transporting capabilities. ntu.edu.twntu.edu.tw A key monomer, 4,4'-diamino-4''-tert-butyltriphenylamine, was synthesized from 4-tert-butylaniline (B146146). ntu.edu.tw This diamine was then polymerized to create novel polyamides and polyimides. The introduction of the tert-butyl group served two purposes: it enhanced the solubility of the polymers in organic solvents, making them easily processable into thin films, and it provided electrochemical stability to the triphenylamine unit in its oxidized state. ntu.edu.tw These polymers exhibited reversible electrochromic behavior, changing color from pale yellowish to green or blue upon oxidation, making them suitable for electrochromic devices. ntu.edu.tw Similarly, other research has focused on incorporating 3,6-di-tert-butylcarbazole (B1356187) units into TPA-containing polymers to enhance redox stability for optoelectronic applications. ntu.edu.tw Furthermore, polyaniline (PANI) and its derivatives are explored as alternative hole transport layers (HTL) in organic photovoltaic devices, showing potential for high stability. researchgate.net

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials is a critical step in tailoring their properties for specific applications, such as improving dispersibility in polymer composites or creating platforms for biomedical uses. mdpi.comresearchgate.net Aniline derivatives, including butylanilines, can be used for this purpose due to the reactivity of the amine group.

Surface modification can be achieved through covalent or non-covalent bonding of functional molecules. encyclopedia.pub For instance, 4-butylaniline (B89568) has been used in the fabrication of mixed-mode monolithic materials for capillary liquid chromatography, a technique that relies on specific surface interactions. In a broader context, the amine group of an aniline derivative can be used to graft the molecule onto surfaces. This is exemplified by the use of aminosilanes like (3-aminopropyl)triethoxysilane (APTES) to functionalize nanoparticles such as superparamagnetic iron oxide (SPION) or cellulose (B213188) nanocrystals (CNCs). beilstein-journals.orgnih.gov The process involves linking the silane (B1218182) to surface hydroxyl groups, leaving the amine group available for further reactions or to alter surface properties. beilstein-journals.orgnih.gov This approach allows for the creation of hybrid materials where the properties of the nanoparticle are combined with the functionality of the organic molecule. beilstein-journals.org

Role in Catalyst Design and Ligand Development